4-Nitrobenzo[d]isoxazole
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Overview
Description
4-Nitrobenzo[d]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms The nitro group is attached to the benzene ring, which is fused to the isoxazole ring
Mechanism of Action
Target of Action
Isoxazole compounds have been found to be potent inhibitors of enzymes such as acetylcholinesterase and have shown significant anticancer properties . They are leading the way as small molecule inhibitors (SMIs), opening new pathways for better anti-cancer therapies .
Mode of Action
For instance, they can disrupt cell-surface receptors and intracellular signaling pathways, which may help fight cancer . In the case of acetylcholinesterase, isoxazole-based compounds inhibit the enzyme, thereby affecting the neurotransmission process .
Biochemical Pathways
For instance, they can inhibit the expression of key oncogenes such as c-Myc and CDK6 . This inhibition can disrupt the normal cell cycle and induce apoptosis, leading to the death of cancer cells .
Result of Action
Isoxazole compounds have shown significant anticancer properties . They have been found to inhibit the growth of cancer cells and induce apoptosis . For instance, certain isoxazole hybrids have shown significant antiproliferative activity against HT-1080 cells .
Biochemical Analysis
Cellular Effects
Some isoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Nitrobenzo[d]isoxazole remains to be determined. Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. The nitro group can be introduced through nitration reactions of the benzene ring.
For example, a typical synthetic route might involve the following steps:
Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes or the dehydrohalogenation of nitroalkanes.
Cycloaddition Reaction: The nitrile oxide reacts with an alkyne to form the isoxazole ring.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reactions and efficient nitration processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The isoxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminobenzo[d]isoxazole.
Substitution: Various substituted benzo[d]isoxazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the isoxazole ring.
Scientific Research Applications
4-Nitrobenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar structure but contains an oxygen atom instead of a nitrogen atom in the ring.
Benzisoxazole: Similar structure but lacks the nitro group.
Isoxazole: Contains the isoxazole ring but without the fused benzene ring.
Uniqueness
4-Nitrobenzo[d]isoxazole is unique due to the presence of both the nitro group and the fused isoxazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-nitro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRLVIBSLCSATP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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